Saprisartan

Vue d'ensemble

Description

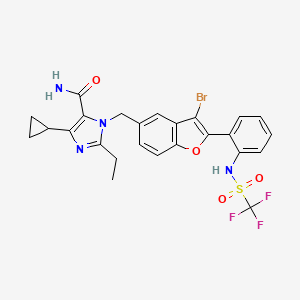

Le saprisartan est un antagoniste sélectif, puissant, actif par voie orale et à action prolongée du récepteur de type 1 de l’angiotensine II non peptidique. Il est principalement utilisé dans le traitement de l’hypertension artérielle et de l’insuffisance cardiaque. En bloquant le système rénine-angiotensine-aldostérone au niveau du récepteur de type 1 de l’angiotensine II, le this compound contribue à diminuer la réabsorption du sodium et la vasoconstriction, ce qui entraîne une diminution de la pression artérielle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le saprisartan est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, qui comprend un cycle benzofurane, un cycle imidazole et divers substituants. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle benzofurane : Cette étape implique la cyclisation d’un précurseur approprié pour former le cycle benzofurane.

Réactions de substitution : Divers substituants sont introduits dans le cycle benzofurane par des réactions de substitution.

Formation du cycle imidazole : Le cycle imidazole est formé par des réactions de cyclisation impliquant des précurseurs appropriés.

Réactions de couplage : Les cycles benzofurane et imidazole sont couplés entre eux par des réactions de couplage appropriées pour former la molécule finale de this compound.

Méthodes de production industrielle

La production industrielle du this compound implique le passage à l’échelle de la voie de synthèse décrite ci-dessus. Le processus est optimisé pour le rendement, la pureté et le rapport coût-efficacité. Les considérations clés incluent le choix des solvants, des catalyseurs et des conditions de réaction appropriés pour garantir une grande efficacité et un impact environnemental minimal .

Analyse Des Réactions Chimiques

Types de réactions

Le saprisartan subit divers types de réactions chimiques, notamment :

Oxydation : Le this compound peut subir des réactions d’oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en dérivés réduits.

Substitution : Les réactions de substitution peuvent introduire différents substituants dans la molécule de this compound.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

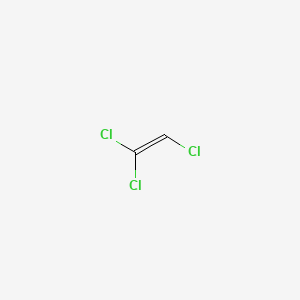

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound. Ces dérivés peuvent avoir des propriétés pharmacologiques différentes et des applications thérapeutiques potentielles .

Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme composé modèle dans les études d’interactions récepteur-ligand et de relations structure-activité.

Biologie : Le this compound est utilisé dans les études du système rénine-angiotensine-aldostérone et de son rôle dans la régulation de la pression artérielle et de l’équilibre hydrique.

Médecine : Le this compound est utilisé dans la recherche clinique pour développer de nouveaux traitements de l’hypertension artérielle et de l’insuffisance cardiaque.

Industrie : Le this compound est utilisé dans l’industrie pharmaceutique pour le développement de nouveaux médicaments antihypertenseurs

Applications De Recherche Scientifique

Saprisartan has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of receptor-ligand interactions and structure-activity relationships.

Biology: this compound is used in studies of the renin-angiotensin-aldosterone system and its role in regulating blood pressure and fluid balance.

Medicine: this compound is used in clinical research to develop new treatments for hypertension and heart failure.

Industry: This compound is used in the pharmaceutical industry for the development of new antihypertensive drugs

Mécanisme D'action

Le saprisartan exerce ses effets en bloquant sélectivement le récepteur de type 1 de l’angiotensine II. Ce récepteur est impliqué dans le système rénine-angiotensine-aldostérone, qui régule la pression artérielle et l’équilibre hydrique. En bloquant ce récepteur, le this compound réduit les effets de l’angiotensine II, ce qui entraîne une diminution de la vasoconstriction et de la réabsorption du sodium. Il en résulte une diminution de la pression artérielle et une amélioration de la fonction cardiaque .

Comparaison Avec Des Composés Similaires

Composés similaires

Losartan : Comme le saprisartan, le losartan est un antagoniste du récepteur de type 1 de l’angiotensine II utilisé pour traiter l’hypertension artérielle.

Valsartan : Un autre antagoniste du récepteur de type 1 de l’angiotensine II, le valsartan est utilisé pour des indications similaires à celles du this compound.

Unicité du this compound

Le this compound est unique par son antagonisme insurmountable/non compétitif du récepteur de type 1 de l’angiotensine II. Cela est probablement dû à sa cinétique de dissociation lente du récepteur, ce qui procure une durée d’action plus longue par rapport à d’autres composés similaires .

Propriétés

IUPAC Name |

3-[[3-bromo-2-[2-(trifluoromethylsulfonylamino)phenyl]-1-benzofuran-5-yl]methyl]-5-cyclopropyl-2-ethylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrF3N4O4S/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29/h3-7,10-11,14,32H,2,8-9,12H2,1H3,(H2,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEWVPTZCSAMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4NS(=O)(=O)C(F)(F)F)C(=O)N)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrF3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163422 | |

| Record name | Saprisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Saprisartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.51e-02 g/L | |

| Record name | Saprisartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Saprisartan is a selective, potent, orally active and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist. Saprisartan blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II. Saprisartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland. As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance. AT1 receptor antagonists avoid the nonspecificity of the Ang I converting enzyme (ACE) inhibitors. | |

| Record name | Saprisartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

146623-69-0 | |

| Record name | Saprisartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146623-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saprisartan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146623690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saprisartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saprisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAPRISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS64NG1G69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Saprisartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

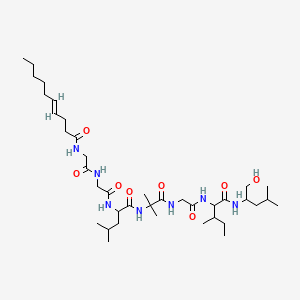

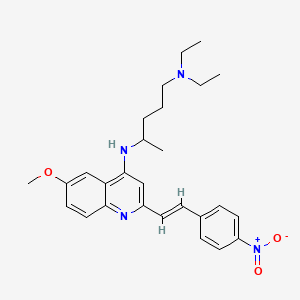

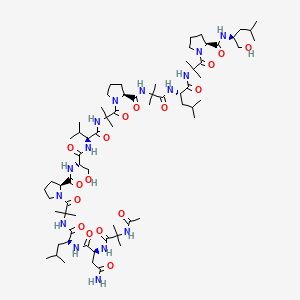

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

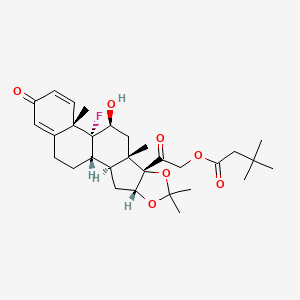

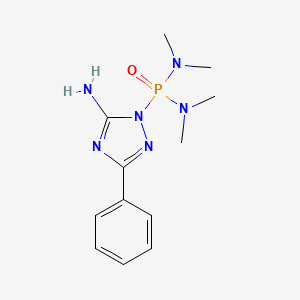

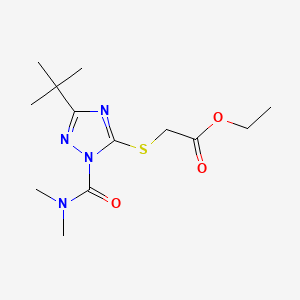

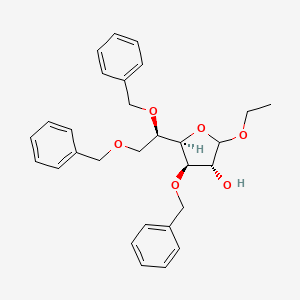

Feasible Synthetic Routes

Q1: How does Saprisartan interact with its target and what are the downstream effects?

A1: this compound, like other "sartans," acts as a selective antagonist for the Angiotensin II type 1 (AT1) receptor. [, ] This receptor, when activated by Angiotensin II, plays a key role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body. By blocking Angiotensin II from binding to the AT1 receptor, this compound effectively inhibits the RAAS pathway. This inhibition leads to a decrease in vasoconstriction (narrowing of blood vessels), a reduction in aldosterone secretion (a hormone that promotes sodium and water retention), and ultimately, a lowering of blood pressure. [, ]

Q2: How does this compound compare to other Angiotensin II receptor antagonists in terms of binding affinity?

A2: While the exact binding affinity of this compound isn't specified in the provided research, it is grouped with Candesartan, Zolasartan, Irbesartan, Valsartan, Telmisartan, and the active metabolite of Losartan (E3174) as exhibiting an "insurmountable/noncompetitive" mode of antagonism. [, ] This suggests a slow dissociation rate from the AT1 receptor, potentially leading to a longer duration of action compared to antagonists like Losartan, Tasosartan, and Eprosartan, which display surmountable antagonism. [, ]

Q3: Has this compound shown potential in other therapeutic areas besides cardiovascular diseases?

A3: Research indicates that this compound might have potential applications beyond cardiovascular diseases. A computational study suggests that this compound could potentially inhibit the intracellular receptor tyrosine kinase (RTK) domain of the human epidermal receptor 2 (HER2). [] HER2 is a protein implicated in the development of various cancers, including breast, lung, ovarian, and colorectal cancers. [] While this finding is promising, it is based on computational modeling and requires further investigation through in vitro and in vivo studies to confirm its validity and therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)

![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)

![(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1681369.png)